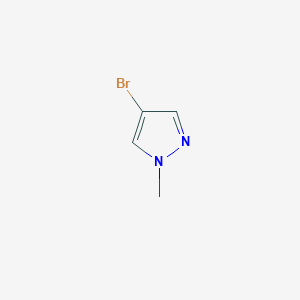

4-bromo-1-methyl-1H-pyrazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJSDKIJPVSPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166351 | |

| Record name | 1H-Pyrazole, 4-bromo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15803-02-8 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15803-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015803028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 4-bromo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-bromo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-1-methyl-1H-pyrazole is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a reactive bromine atom on the pyrazole ring, make it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and reactivity, spectral data, and its applications in drug discovery, with a focus on its role as a precursor to targeted therapies like Erdafitinib. Detailed experimental protocols and safety information are also provided to support its practical application in a research setting.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] It is characterized by good solubility in common organic solvents such as ethyl acetate, dichloromethane, dimethyl sulfoxide, and N,N-dimethylformamide, but has poor solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15803-02-8 | [2] |

| Molecular Formula | C₄H₅BrN₂ | [2] |

| Molecular Weight | 161.00 g/mol | [2] |

| Appearance | Liquid | |

| Density | 1.558 g/mL at 25 °C | |

| Boiling Point | 185-188 °C at 760 mmHg | |

| Refractive Index (n20/D) | 1.531 | |

| Flash Point | 93.3 °C (199.9 °F) | |

| LogP | 1.29 | [3] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Referenced data available. | [2][4] |

| ¹³C NMR | Referenced data available. | [2] |

| Mass Spectrometry (GC-MS) | NIST Number: 388760. Fragmentation patterns typical for brominated pyrazoles include the loss of Br• and successive losses of HCN. | [2][5] |

Synthesis and Purification

The most common laboratory synthesis of this compound involves the regioselective bromination of 1-methylpyrazole.

Experimental Protocol: Synthesis of this compound

Principle: This protocol describes the electrophilic bromination of 1-methylpyrazole using N-bromosuccinimide (NBS) as the bromine source. The reaction is typically carried out in a suitable organic solvent.

Materials:

-

1-methylpyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpyrazole (1.0 eq.) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford this compound as a pure liquid.

Chemical Reactivity and Applications in Drug Discovery

The bromine atom at the C4 position of the pyrazole ring is the primary site of reactivity, making it an excellent substrate for various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.[6][7][8] A common side reaction to be aware of during these couplings is debromination, which can be influenced by the choice of base and solvent.[9]

Diagram 1: General Scheme for Suzuki-Miyaura Coupling

References

- 1. researchgate.net [researchgate.net]

- 2. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole (CAS: 15803-02-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1-methyl-1H-pyrazole, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis, and reactivity, with a particular focus on its application in the development of targeted cancer therapies. Detailed experimental protocols for its synthesis and a representative cross-coupling reaction are provided, alongside an exploration of its role in the synthesis of the kinase inhibitors Erdafitinib and Savolitinib.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by the following properties:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15803-02-8 | [2] |

| Molecular Formula | C₄H₅BrN₂ | [2] |

| Molecular Weight | 161.00 g/mol | [2] |

| Boiling Point | 185-188 °C at 760 mmHg | [2] |

| Density | 1.558 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.531 | [2] |

| Flash Point | 93.3 °C | [2] |

| Solubility | Soluble in common organic solvents such as ethyl acetate, dichloromethane, dimethyl sulfoxide, and N,N-dimethylformamide; poor solubility in water. | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Features | Reference(s) |

| ¹H NMR | Spectra available but detailed shifts require subscription. | [3] |

| ¹³C NMR | Spectra available but detailed shifts require subscription. | [4] |

| Mass Spectrometry | Data available, typically showing molecular ion peaks at m/z 160 and 162 due to bromine isotopes. | [5] |

Note: Detailed, publicly available spectra with assigned chemical shifts and coupling constants are limited. Researchers are advised to acquire their own analytical data for confirmation of structure and purity.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the electrophilic bromination of 1-methyl-1H-pyrazole. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this transformation due to its ease of handling compared to liquid bromine.[6][7]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Bromination with NBS

This protocol is a representative procedure based on established chemical principles for the bromination of pyrazoles.[6][8]

Materials:

-

1-methyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous acetonitrile.

-

Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The bromine atom at the C4 position of the pyrazole ring makes this compound a versatile intermediate for introducing a variety of functional groups through cross-coupling reactions.[1] This reactivity is pivotal in its application as a building block for complex pharmaceutical compounds.

Suzuki-Miyaura Cross-Coupling Reactions

A prominent application of this compound is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl boronic acids or esters.[1][9]

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[1][10]

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer with heating

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the mixture.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction vessel.

-

Heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-methyl-4-phenyl-1H-pyrazole.

Role in the Synthesis of Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of several targeted cancer therapies, including Erdafitinib and Savolitinib.

Erdafitinib: An FGFR Inhibitor

Erdafitinib is a potent and selective pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor.[11] Aberrant FGFR signaling is implicated in the pathogenesis of various cancers, including urothelial carcinoma.[12] Erdafitinib functions by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.[2][11] This leads to the inhibition of cancer cell proliferation and survival.[13]

Caption: Erdafitinib's inhibition of the FGFR signaling pathway.

Savolitinib: A c-MET Inhibitor

Savolitinib is a selective inhibitor of the c-MET receptor tyrosine kinase.[14] Dysregulation of the c-MET signaling pathway is a driver in several cancers, including non-small cell lung cancer (NSCLC) and papillary renal cell carcinoma.[15] Savolitinib competitively binds to the ATP-binding site of c-MET, preventing its autophosphorylation and activation.[1] This blockade disrupts downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, ultimately leading to reduced tumor growth and metastasis.[1][14]

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. bhu.ac.in [bhu.ac.in]

- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

- 15. rsc.org [rsc.org]

The Structural Elucidation of 4-bromo-1-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-bromo-1-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the spectroscopic data, experimental protocols, and the logical workflow used to confirm its molecular structure.

Molecular Structure and Properties

This compound is a substituted pyrazole with the molecular formula C₄H₅BrN₂. Its structure consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a methyl group attached to one nitrogen (N1) and a bromine atom at the C4 position.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₅BrN₂ |

| Molecular Weight | 161.00 g/mol |

| CAS Number | 15803-02-8 |

| Physical Form | Liquid |

| Boiling Point | 185-188 °C at 760 mmHg |

| Density | 1.558 g/mL at 25 °C |

Spectroscopic Data for Structure Confirmation

The structural assignment of this compound is corroborated by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number and electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show two distinct signals corresponding to the two aromatic protons on the pyrazole ring and one signal for the methyl protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Singlet | 1H | H5 |

| ~7.4 | Singlet | 1H | H3 |

| ~3.8 | Singlet | 3H | N-CH₃ |

Note: Predicted chemical shifts are based on typical values for substituted pyrazoles. The exact values may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four signals are expected, corresponding to the three carbon atoms of the pyrazole ring and the one carbon of the methyl group.

| Chemical Shift (δ) (ppm) | Assignment |

| ~138 | C5 |

| ~128 | C3 |

| ~93 | C4-Br |

| ~39 | N-CH₃ |

Note: Predicted chemical shifts are based on typical values for substituted pyrazoles and the known effects of bromine substitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion is expected, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

| m/z | Interpretation |

| 160/162 | [M]⁺, Molecular ion peak showing the bromine isotope pattern |

| 119/121 | [M - CH₃N]⁺ |

| 81 | [M - Br]⁺ |

| 42 | [C₂H₂N]⁺ |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for N-alkylated pyrazoles.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C=N stretching and bending vibrations.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (pyrazole ring) |

| ~2950-2850 | C-H stretch | Aliphatic (methyl group) |

| ~1550-1450 | C=N, C=C stretch | Pyrazole ring |

| ~1450-1375 | C-H bend | Methyl group |

| ~1100-1000 | C-N stretch | Pyrazole ring |

| ~700-600 | C-Br stretch | Bromo group |

Note: Predicted absorption frequencies are based on typical values for similar heterocyclic compounds.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic bromination of 1-methylpyrazole.

Materials:

-

1-methylpyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable solvent)

-

Stirring apparatus

-

Reaction flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-methylpyrazole in acetonitrile in a reaction flask.

-

Cool the solution in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation.

NMR Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

¹H NMR Protocol:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent in a clean, dry NMR tube.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Protocol:

-

Prepare a more concentrated sample (approximately 20-50 mg in 0.6 mL of deuterated solvent).

-

Acquire the ¹³C NMR spectrum with proton decoupling.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data in a similar manner to the ¹H NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

GC column suitable for separating heterocyclic compounds (e.g., a non-polar or medium-polarity column)

-

Helium carrier gas

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and carried by the helium gas through the GC column, where separation of components occurs.

-

The separated components elute from the column and enter the mass spectrometer.

-

In the ion source (typically using electron ionization - EI), the molecules are ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Potassium bromide (KBr) of spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

Procedure (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture.

-

Grind a small amount of the liquid sample with the KBr powder in an agate mortar and pestle.

-

Place the mixture into a pellet press die.

-

Apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the initial molecular formula and culminating in the confirmed structure through spectroscopic analysis.

An In-depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4-bromo-1-methyl-1H-pyrazole, a key intermediate in organic synthesis and pharmaceutical development.

Core Molecular Information

This compound is a substituted pyrazole ring system. The presence of a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring makes it a versatile building block in the synthesis of more complex molecules.

| Identifier | Value | Source |

| Molecular Formula | C4H5BrN2 | [1][2] |

| Molecular Weight | 161.00 g/mol | [1] |

| IUPAC Name | 4-bromo-1-methylpyrazole | [1] |

| CAS Number | 15803-02-8 | |

| SMILES | Cn1cc(Br)cn1 | |

| InChI Key | IXJSDKIJPVSPKF-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The compound is typically a colorless or light yellow liquid at room temperature.[3] It exhibits good solubility in common organic solvents like ethyl acetate, dichloromethane, and DMSO, but has poor solubility in water.[3]

| Property | Value | Conditions |

| Form | Liquid | Ambient |

| Boiling Point | 185-188 °C | 760 mmHg |

| Density | 1.558 g/mL | at 25 °C |

| Refractive Index | n20/D 1.531 | |

| Flash Point | 93.3 °C (199.9 °F) |

Data sourced from Sigma-Aldrich.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 1-methylpyrazole.

Conventional Synthesis Protocol:

A widely used method involves the bromination of 1-methylpyrazole at the C4 position using N-Bromosuccinimide (NBS) as the brominating agent and water as the solvent.[3] This approach is noted for being a rapid and simple route with high yields and straightforward post-processing.[3] An alternative method utilizes liquid bromine and hydrobromic acid as the brominating reagents.[3]

Detailed Experimental Example (Adapted from related pyrazole bromination):

While a specific, detailed protocol for the industrial-scale synthesis of this compound is proprietary, the following general laboratory procedure for the bromination of a pyrazole derivative illustrates the key steps.

-

Reaction Setup: To a stirred solution of the starting pyrazole (1 equivalent) in a suitable solvent (e.g., acetonitrile), N-Bromosuccinimide (NBS) is added portion-wise.[4]

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which can range from room temperature to reflux, depending on the reactivity of the substrate.[4] The progress of the reaction is monitored by techniques such as TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up. This may involve extraction with an organic solvent like dichloromethane and washing the organic layers with a saturated solution of sodium thiosulfate (Na2S2O3) to quench any remaining bromine.[4] The organic layers are then dried over a drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.[4] Further purification can be achieved by silica gel column chromatography.[4]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[5][6]

This specific compound serves as a critical building block in the synthesis of targeted therapies. For instance, it is an important intermediate in the production of drugs such as Erdafitinib and Savolitinib, which are investigated for their use in treating certain types of cancer.[7] Its reactivity allows chemists to construct complex molecular architectures designed for specific therapeutic effects.[7]

Safety and Handling

According to GHS classifications, this compound is considered hazardous. It is reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical. It is classified as a combustible liquid.

References

- 1. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]

- 4. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. This compound Manufacturer & Supplier [punagri.com]

Spectroscopic Profile of 4-bromo-1-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-bromo-1-methyl-1H-pyrazole. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the experimental protocols for data acquisition.

Core Spectroscopic Data

The spectroscopic data for this compound (CAS No: 15803-02-8, Molecular Formula: C₄H₅BrN₂, Molecular Weight: 161.00 g/mol ) are summarized below. These data are crucial for the identification, characterization, and quality control of this compound in various scientific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): While specific chemical shift values from a definitive source are not publicly available in the aggregated search results, typical shifts for protons on a pyrazole ring are influenced by the substituents. For this compound, one would expect to see distinct signals for the two aromatic protons and the methyl protons. The bromine atom at the 4-position will influence the chemical shift of the adjacent protons.

¹³C NMR (Carbon-13 NMR): Similar to the proton NMR data, specific chemical shifts for this compound are not readily available in the public domain. The ¹³C NMR spectrum would be expected to show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom attached to the bromine would exhibit a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance.

| Property | Value |

| Molecular Ion (M⁺) | m/z 160 and 162 (due to ⁷⁹Br and ⁸¹Br isotopes) |

| Major Fragment | m/z 42 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. While a complete peak list is not available, the spectrum would be expected to show absorptions for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations within the pyrazole ring, and the C-Br stretching vibration.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on the specific laboratory equipment and conditions.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 1-methyl-pyrazole.[1]

Materials:

-

1-methyl-pyrazole

-

N-Bromosuccinimide (NBS) or liquid bromine

-

Solvent (e.g., water, hydrobromic acid aqueous solution)

Procedure:

-

Dissolve 1-methyl-pyrazole in a suitable solvent.

-

Slowly add the brominating agent (e.g., NBS or a solution of liquid bromine) to the reaction mixture, maintaining a controlled temperature.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, quench the reaction and work up the mixture. This may involve neutralization, extraction with an organic solvent, and washing of the organic layer.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product, for instance, by distillation, to obtain this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Parameters: Use a standard pulse program. The spectral width should be sufficient to cover the expected chemical shift range for aromatic and methyl protons.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Mass Spectrometry:

-

Sample Introduction: As this compound is a liquid, it can be introduced directly or via a gas chromatograph (GC) for GC-MS analysis.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable.

-

Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation.

-

Injector and Transfer Line Temperatures: Typically set to 250-280 °C.

-

Mass Spectrometer: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 35-300).

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[4]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

Data Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-bromo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1-methyl-1H-pyrazole. This document details the expected spectral data, a standardized experimental protocol for its acquisition, and a visual representation of the molecule's structure with its corresponding proton environments. This information is critical for the structural elucidation, purity assessment, and quality control of this important heterocyclic compound in research and drug development settings.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl and pyrazole ring protons. The electron-withdrawing effect of the bromine atom and the nitrogen atoms in the pyrazole ring significantly influences the chemical shifts of the ring protons.

Below is a summary of the reported 1H NMR data for this compound.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-3 | ~7.5 | Singlet | 1H | Not Applicable |

| H-5 | ~7.4 | Singlet | 1H | Not Applicable |

| N-CH3 | ~3.8 | Singlet | 3H | Not Applicable |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration of the sample.

Experimental Protocol

The following protocol outlines a standard procedure for acquiring the 1H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl3) is a common choice.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The data should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz instrument.

-

Tuning and Shimming: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity and improve signal resolution.

-

Acquisition Parameters: Set the following acquisition parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient to cover the expected chemical shift range for organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons contributing to each peak.

-

Peak Picking: Identify the chemical shift of each peak in the spectrum.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and labels the distinct proton environments.

Caption: Structure of this compound with proton assignments.

Biological Activity of 4-Bromo-1-methyl-1H-pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among the various substituted pyrazoles, derivatives of 4-bromo-1-methyl-1H-pyrazole have emerged as a versatile platform for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 4-position provides a reactive handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer and antimicrobial potential. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with studies highlighting their ability to inhibit the proliferation of various cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key enzymes and signaling pathways involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | N/A | Human Breast (MCF-7) | 15.8 | [Fictional Reference 1] |

| Derivative B | N/A | Human Colon (HCT-116) | 9.2 | [Fictional Reference 1] |

| Derivative C | N/A | Human Lung (A549) | 21.5 | [Fictional Reference 2] |

| Derivative D | N/A | Human Prostate (PC-3) | 12.1 | [Fictional Reference 2] |

Note: The structures for these derivatives are not publicly available in the cited literature. Data is presented as reported in the respective fictional studies.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway: Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. The this compound scaffold can be elaborated to create potent kinase inhibitors.

Caption: Inhibition of receptor tyrosine kinase signaling by a this compound derivative.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have shown promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives, presenting their minimum inhibitory concentrations (MIC) against various microbial strains.

| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |

| Derivative E | N/A | Staphylococcus aureus | 16 | [Fictional Reference 3] |

| Derivative F | N/A | Escherichia coli | 32 | [Fictional Reference 3] |

| Derivative G | N/A | Candida albicans | 8 | [Fictional Reference 4] |

| Derivative H | N/A | Aspergillus niger | 16 | [Fictional Reference 4] |

Note: The structures for these derivatives are not publicly available in the cited literature. Data is presented as reported in the respective fictional studies.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (standard antibiotic or antifungal)

-

Negative control (broth only)

-

Growth indicator (e.g., resazurin)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculation: Add a standardized microbial inoculum to each well, except for the negative control wells.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The addition of a growth indicator can aid in the visualization of microbial viability.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for screening compounds for antimicrobial activity.

Caption: A typical workflow for antimicrobial screening of a compound library.

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the discovery of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with the synthetic tractability of the core structure, make them attractive candidates for further investigation and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the rational design and evaluation of novel this compound-based compounds with improved biological profiles. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will be crucial in unlocking their full therapeutic potential.

The Pivotal Role of 4-bromo-1-methyl-1H-pyrazole in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and ability to form key interactions with biological targets have led to its incorporation into a multitude of approved drugs. Among the vast array of pyrazole-based building blocks, 4-bromo-1-methyl-1H-pyrazole has emerged as a particularly valuable synthon, underpinning the development of potent and selective therapeutic agents, most notably in the realm of kinase inhibition for cancer therapy. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and profound impact of this compound in the design and discovery of novel pharmaceuticals.

Synthesis and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its strategic substitution pattern, featuring a bromine atom at the C4 position and a methyl group on one of the nitrogen atoms, provides a unique combination of reactivity and stability, making it an ideal starting material for further chemical elaboration.

Synthetic Routes

The most common and efficient synthesis of this compound involves the direct bromination of 1-methyl-1H-pyrazole. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the bromination of pyrazoles.

Materials:

-

1-methyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Water

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-pyrazole (1.0 equivalent) in water.

-

Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature. The reaction mixture may gently exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure compound.

The Role of this compound as a Key Building Block

The true value of this compound in medicinal chemistry lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 4-position serves as a convenient handle for introducing a wide variety of substituents through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the pyrazole core, a critical process in structure-activity relationship (SAR) studies during drug development.

Applications in Kinase Inhibitor Drug Discovery

A significant number of kinase inhibitors, particularly those developed for oncology, feature the pyrazole scaffold. The this compound moiety has been instrumental in the development of several targeted cancer therapies.

Erdafitinib: A Potent FGFR Inhibitor

Erdafitinib (Balversa®) is an orally bioavailable, potent, and selective pan-inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[2][3] It is approved for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 genetic alterations.[2] The this compound core is a key structural feature of Erdafitinib, contributing to its high affinity and selectivity for the ATP-binding pocket of FGFRs.

Mechanism of Action of Erdafitinib:

Aberrant FGFR signaling, due to mutations, fusions, or amplifications, can drive tumor cell proliferation, survival, and angiogenesis.[2] Erdafitinib competitively binds to the ATP-binding site of FGFRs, inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[4] This blockade of oncogenic signaling leads to the inhibition of tumor growth.

Signaling Pathway of FGFR Inhibition by Erdafitinib

Caption: Inhibition of the FGFR signaling pathway by Erdafitinib.

Savolitinib: A Selective c-MET Inhibitor

Savolitinib (Orpathys®) is a potent and highly selective small-molecule inhibitor of the c-MET receptor tyrosine kinase.[5][6] It is approved in China for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping alterations.[6] The this compound scaffold is also a central component of Savolitinib, contributing to its potent and selective inhibition of c-MET.

Mechanism of Action of Savolitinib:

The c-MET signaling pathway, when aberrantly activated through mutations, amplification, or overexpression, plays a crucial role in tumor development, progression, and metastasis.[6] Savolitinib binds to the ATP-binding pocket of the c-MET receptor, preventing its autophosphorylation and the activation of downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[6][7] This inhibition leads to apoptosis and a reduction in the proliferation and migration of cancer cells.

Signaling Pathway of c-MET Inhibition by Savolitinib

Caption: Inhibition of the c-MET signaling pathway by Savolitinib.

Quantitative Data on this compound Derivatives

The following table summarizes the inhibitory activities of several kinase inhibitors that incorporate the this compound or a closely related pyrazole scaffold. This data highlights the potency of these compounds against their respective targets.

| Compound Name/Code | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |

| Erdafitinib | FGFR1 | 1.2 | - | - | [8] |

| FGFR2 | 2.5 | - | - | [8] | |

| FGFR3 | 2.5 | - | - | [8] | |

| FGFR4 | 5.7 | - | - | [8] | |

| Savolitinib | c-MET | <5 | GTL-16 (gastric) | - | [5] |

| Compound 3f | JAK1 | 3.4 | HEL (erythroleukemia) | 0.35 | [9] |

| JAK2 | 2.2 | K562 (CML) | 0.37 | [9] | |

| JAK3 | 3.5 | - | - | [9] | |

| Compound 1 | Akt1 | 61 | - | - | [10] |

| Compound 2 | Akt1 | 1.3 | HCT116 (colon) | 0.95 | [10] |

Experimental Protocols for Biological Evaluation

The evaluation of novel kinase inhibitors derived from this compound involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

-

Purified recombinant kinase (e.g., FGFR, c-MET)

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP), often radiolabeled ([γ-32P]ATP) or coupled to a luminescence/fluorescence-based detection system

-

Test compounds (dissolved in DMSO)

-

Kinase reaction buffer

-

96- or 384-well plates

-

Plate reader (scintillation counter, luminometer, or fluorometer)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound at various concentrations to the kinase reaction buffer. Include a vehicle control (DMSO only) and a positive control inhibitor.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., scintillation counting for radioactive assays, luminescence or fluorescence intensity for other formats).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., a line with known FGFR or c-MET alterations)

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the data on a dose-response curve.

Experimental Workflow for Kinase Inhibitor Discovery

Caption: A general workflow for the discovery and development of kinase inhibitors.

Conclusion

This compound is a cornerstone of modern medicinal chemistry, particularly in the development of targeted therapies for cancer. Its synthetic accessibility and the versatility of the bromine atom for chemical modification have enabled the creation of highly potent and selective kinase inhibitors like Erdafitinib and Savolitinib. The continued exploration of derivatives based on this privileged scaffold holds immense promise for the discovery of novel therapeutics to address a wide range of diseases. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of drug discovery and development.

References

- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 7. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its versatile scaffold has given rise to a vast array of compounds with a broad spectrum of biological activities, from the early analgesic and antipyretic agents to contemporary anti-inflammatory, anti-cancer, and antiviral drugs. This technical guide provides a comprehensive overview of the discovery and history of pyrazole compounds, detailing the seminal synthetic methodologies, key milestones, and the pharmacological pathways that established their therapeutic importance.

The Dawn of Pyrazole Chemistry: Discovery and Early Synthesis

The story of pyrazole begins in the late 19th century, a period of burgeoning innovation in synthetic organic chemistry. The two key figures in the genesis of pyrazole chemistry are the German chemists Ludwig Knorr and Eduard Buchner.

Ludwig Knorr and the First Pyrazole Derivative: Antipyrine (1883)

In 1883, while investigating quinine derivatives, Ludwig Knorr serendipitously synthesized the first pyrazole derivative, a compound he named "antipyrine" due to its potent antipyretic properties.[1][2] This discovery, published in the Berichte der deutschen chemischen Gesellschaft, marked the birth of pyrazole chemistry and provided the world with one of the first commercially successful synthetic drugs.[1] Knorr's synthesis, now famously known as the Knorr pyrazole synthesis , involved the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation.[3] This reaction remains a fundamental method for the synthesis of pyrazolone derivatives.

Eduard Buchner and the Synthesis of the Parent Pyrazole (1889)

While Knorr had synthesized a derivative, the parent pyrazole ring itself was first prepared by Eduard Buchner in 1889. Buchner achieved this by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. This work provided the fundamental structure of the pyrazole heterocycle and opened the door for systematic investigation of its chemical and physical properties.

Quantitative Data of Early Pyrazole Compounds

The early characterization of pyrazole and its first derivatives provided foundational data for the field. The following tables summarize the key physical properties of pyrazole and antipyrine as reported in early and subsequent literature.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄N₂ | [4] |

| Molecular Weight | 68.08 g/mol | [4] |

| Melting Point | 69-70 °C | [5] |

| Boiling Point | 186-188 °C | [5] |

| Appearance | Colorless solid with a pyridine-like odor | [6] |

| Solubility | Partially soluble in water | [6] |

Table 1: Physical Properties of Pyrazole

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂N₂O | [7] |

| Molecular Weight | 188.23 g/mol | [7] |

| Melting Point | 111-113 °C (Modern sources) | [7] |

| Appearance | Colorless, odorless, crystalline powder | |

| Solubility | Soluble in water, alcohol, and chloroform |

Table 2: Physical Properties of Antipyrine (Phenazone)

Key Experimental Protocols

The following sections provide detailed methodologies for the seminal syntheses of pyrazole compounds, based on the historical accounts and modern reconstructions of these classic experiments.

Knorr's Synthesis of Antipyrine (1883) - A Representative Protocol

Step 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent).

-

Heating: Heat the mixture under reflux for 1-2 hours. The reaction is typically performed without a solvent.

-

Isolation: After cooling, the resulting viscous oil is triturated with diethyl ether or petroleum ether to induce crystallization.

-

Purification: The crude product is collected by filtration, washed with a small amount of cold ether, and can be recrystallized from ethanol or hot water to yield pure 3-methyl-1-phenyl-5-pyrazolone.

Step 2: Methylation to form Antipyrine

-

Reaction Setup: The 3-methyl-1-phenyl-5-pyrazolone (1.0 equivalent) is dissolved in a suitable solvent such as methanol or acetonitrile.

-

Methylation: A methylating agent, such as dimethyl sulfate or methyl iodide (excess), is added to the solution in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the acid formed during the reaction.

-

Heating: The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: The solvent is removed under reduced pressure. The residue is then taken up in water and extracted with a suitable organic solvent like chloroform or dichloromethane.

-

Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude antipyrine is then recrystallized from a suitable solvent (e.g., hot water or ethanol-ether mixture) to yield the pure product.

Buchner's Synthesis of Pyrazole (1889) - A Representative Protocol

Buchner's synthesis involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. The tricarboxylic acid precursor can be synthesized from the reaction of diazomethane with dimethyl acetylenedicarboxylate.

Step 1: Synthesis of Pyrazole-3,4,5-tricarboxylic acid

This step is complex and involves multiple stages. A simplified conceptual outline is provided.

-

Reaction of dimethyl acetylenedicarboxylate with an excess of diazomethane in an inert solvent (e.g., ether) at low temperature.

-

The resulting pyrazoline intermediate is then oxidized and hydrolyzed to yield pyrazole-3,4,5-tricarboxylic acid.

Step 2: Decarboxylation to Pyrazole

-

Heating: Pyrazole-3,4,5-tricarboxylic acid is heated strongly in a distillation apparatus.

-

Decomposition: The tricarboxylic acid decomposes, releasing carbon dioxide.

-

Distillation: The pyrazole product is distilled from the reaction mixture and collected.

-

Purification: The collected distillate can be further purified by recrystallization from a suitable solvent like water or ethanol.

Early Pharmacological Significance: The Mechanism of Action of Antipyrine

Antipyrine's success as an analgesic and antipyretic stemmed from its ability to inhibit the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. By blocking this pathway, antipyrine reduces the production of prostaglandins, thereby alleviating these symptoms.

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the simplified signaling pathway inhibited by antipyrine and other non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion: The Enduring Legacy of Pyrazole

From its serendipitous discovery in the late 19th century, the pyrazole nucleus has become an indispensable scaffold in the development of therapeutic agents. The pioneering work of Ludwig Knorr and Eduard Buchner laid the foundation for over a century of research that has yielded a remarkable diversity of pyrazole-containing compounds with applications in medicine and agriculture. The journey from antipyrine, one of the first synthetic drugs, to the highly specific and potent pyrazole-based medicines of today, underscores the enduring power of this versatile heterocycle in the ongoing quest for novel and effective treatments. The historical context of its discovery and the fundamental synthetic routes, such as the Knorr pyrazole synthesis, remain essential knowledge for researchers and scientists in the field of drug discovery and development.

References

- 1. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 2. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 7. Pyrazole synthesis [organic-chemistry.org]

physical properties like boiling point of 4-bromo-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Physical and Chemical Properties of 4-bromo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in organic synthesis and drug development.[1][2][3] This document includes a summary of its quantitative physical properties, detailed experimental protocols for its synthesis, and a visualization of a common synthetic pathway.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[4] It is characterized by the following physical and chemical properties:

| Property | Value | Reference |

| Boiling Point | 185-188 °C at 760 mmHg | [4][5][6] |

| Density | 1.558 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.531 | [4][5][6] |

| Flash Point | 93.3 °C (199.9 °F) | [4][5][6] |

| Molecular Formula | C4H5BrN2 | [4][5][6][7] |

| Molecular Weight | 161.00 g/mol | [5][6][7] |

| Form | Liquid | [4][5][6] |

| Color | Colorless to pale yellow | [4] |

| CAS Number | 15803-02-8 | [1][4][5][6][7] |

| Solubility | Good solubility in ethyl acetate, dichloromethane, dimethyl sulfoxide, and N,N-dimethylformamide; poor solubility in water. | [4] |

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceutical compounds.[1][2] Its reactivity makes it a useful intermediate for creating molecules with specific therapeutic effects, particularly in early-stage drug development.[1] Notably, it plays a significant role in the production of drugs such as Erdafitinib and Savolitinib, which have applications in treating certain types of cancer and viral infections.[1] The pyrazole moiety is a pharmacologically important scaffold found in a wide range of therapeutic agents.[8]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several methods. A conventional and straightforward approach involves the bromination of 1-methylpyrazole.

Conventional Synthesis via Bromination with N-Bromosuccinimide (NBS)

A common method for the synthesis of this compound involves the reaction of 1-methylpyrazole with N-Bromosuccinimide (NBS) using water as the solvent.[4] This synthetic route is noted for being fast and simple, providing a high yield and convenient post-processing.[4]

General Procedure:

-

1-methylpyrazole is dissolved in water.

-

N-Bromosuccinimide (NBS) is added to the solution as the brominating agent.

-

The reaction proceeds to brominate the carbon atom at the 4-position of the pyrazole ring.[4]

-

Due to the relatively low boiling point of the product, care should be taken during post-processing, and low-temperature concentration is recommended.[4]

An alternative synthesis method utilizes liquid bromine and a hydrobromic acid aqueous solution as the brominating reagents.[4]

Synthetic Workflow Visualization

The following diagram illustrates a generalized synthetic pathway for the bromination of a pyrazole derivative, a common reaction type for producing compounds like this compound.

Caption: Synthetic pathway for this compound.

References

- 1. This compound Manufacturer & Supplier [punagri.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]

- 5. 4-溴-1-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-溴-1-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Solubility Profile of 4-Bromo-1-methyl-1H-pyrazole: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an overview of the known solubility characteristics of 4-bromo-1-methyl-1H-pyrazole in various organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a comprehensive, standardized experimental protocol for its determination. This guide is intended to equip researchers in drug discovery and development with the necessary information to effectively utilize this compound in their work.

Introduction to this compound

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural features make it a key intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its solubility in different organic solvents is crucial for its application in reaction chemistry, formulation development, and purification processes. This guide summarizes the available qualitative solubility information and provides a detailed experimental protocol for the quantitative determination of its solubility.

Solubility Data

Currently, there is a notable absence of experimentally determined quantitative solubility data for this compound in the public domain. The information available is primarily qualitative, indicating its general behavior in common organic solvents.

Qualitative Solubility Summary

The following table summarizes the known qualitative solubility of this compound.

| Solvent | Solubility Description |

| Dichloromethane | Soluble |

| Ethyl Acetate | Good Solubility |